N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound features a pyrimido[2,1-b][1,3]thiazine core fused with a 6-oxo group and a 7-methyl substituent. The N-(2H-1,3-benzodioxol-5-yl) carboxamide moiety introduces a benzodioxole ring system, which is known for enhancing metabolic stability and bioavailability in pharmaceuticals . The molecular formula is inferred as C₁₆H₁₄N₃O₄S (based on CAS data for related derivatives in ), with a molecular weight of ~352.37 g/mol.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-5-17-16-19(15(9)21)6-10(7-24-16)14(20)18-11-2-3-12-13(4-11)23-8-22-12/h2-5,10H,6-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXBCGRWPICFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyrimidothiazine core
Benzodioxole Synthesis: The benzodioxole moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Pyrimidothiazine Core Construction: The pyrimidothiazine core can be constructed via a condensation reaction between a thioamide and a β-ketoester, followed by cyclization.
Carboxamide Introduction: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reaction Conditions and Outcomes :
| Condition | Product(s) Formed | Yield (%) | Stability Post-Reaction |
|---|---|---|---|
| 6M HCl, 80°C, 4 hrs | 3-Carboxylic acid + Benzodioxol-5-amine | 72% | Stable at pH 7 |
| 0.1M NaOH, 60°C, 2 hrs | Same as above | 68% | Degrades at pH < 5 |
This hydrolysis is critical for prodrug activation in pharmacological contexts . Kinetic studies indicate pseudo-first-order behavior with an activation energy of .
Electrophilic Substitution on the Benzodioxole Ring
The electron-rich benzodioxole moiety participates in electrophilic aromatic substitution (EAS) reactions.
Key Reactions :
-
Nitration :
Using HNO₃/H₂SO₄ at 0°C produces mono-nitro derivatives at the para position relative to the oxygen atoms .
Yield : 58% (major isomer) . -
Sulfonation :
Fuming H₂SO₄ introduces a sulfonic acid group at the meta position, enhancing water solubility .
Ring-Opening of the Thiazine Moiety
The pyrimido-thiazine ring undergoes cleavage under reductive or oxidative conditions:
Functionalization of the Methyl Group
The 7-methyl group on the thiazine ring undergoes free-radical halogenation:
| Halogen Source | Conditions | Product | Selectivity |
|---|---|---|---|
| NBS, AIBN | CCl₄, reflux, 6 hrs | 7-Bromomethyl derivative | 89% |
| Cl₂, UV light | CH₂Cl₂, 25°C, 2 hrs | 7-Chloromethyl derivative | 76% |
Interaction with Biological Nucleophiles
In medicinal chemistry studies, the compound reacts with cysteine residues in enzymes via Michael addition or nucleophilic substitution:
| Target Enzyme | Reactive Site | Inhibition Mechanism | IC₅₀ (μM) |
|---|---|---|---|
| HDAC8 | Cys153 | Covalent bond formation | 2.4 |
| Carbonic Anhydrase | Zn²⁺-bound hydroxide | Chelation via amide oxygen | 18.7 |
Photochemical Reactions
UV irradiation (254 nm) induces [4+2] cycloaddition with dienophiles like maleic anhydride, forming bridged bicyclic adducts .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss stages corresponding to:
Catalytic Hydrogenation
Pd/C-mediated hydrogenation reduces the thiazine ring’s C=N bond, yielding a saturated tetrahydropyrimidine derivative .
This compound’s versatility in synthetic and biological contexts underscores its utility in drug discovery and materials science. Further studies are warranted to explore its enantioselective reactions and metal-complexation behavior.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this class. For instance, derivatives of thiazine and pyrimidine have shown promising results against various cancer cell lines. In one study involving substituted acetamides with thiazole and thiadiazole fragments, compounds demonstrated significant cytotoxicity against colon cancer and melanoma cells with GI50 values in the low micromolar range . This suggests that N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide may exhibit similar or enhanced anticancer properties.
Anti-inflammatory Effects
Compounds derived from thiazine structures have also been evaluated for their anti-inflammatory effects. In a study focusing on novel thiazolopyrimidines, several compounds exhibited high selectivity as COX-2 inhibitors—an important target for anti-inflammatory drugs. The structure of this compound suggests that it could possess similar inhibitory characteristics due to its structural analogies with effective COX inhibitors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the benzodioxole substituent can significantly influence biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution on benzodioxole | Increased cytotoxicity against specific cancer cell lines |
| Changes in thiazine ring | Enhanced COX inhibition |
This table illustrates how slight alterations in structure can lead to substantial differences in biological efficacy.
Case Study 1: Anticancer Efficacy
In a comprehensive evaluation of various thiazine derivatives for anticancer activity, one compound demonstrated remarkable potency against ovarian cancer cells with an IC50 value below 0.5 μM. This indicates that similar derivatives like N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo may provide a scaffold for developing new anticancer agents .
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory properties of thiazolopyrimidine derivatives through in vivo models. The results indicated significant reductions in edema and inflammatory markers when treated with these compounds. Given the structural similarities to N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo compounds, it is plausible that they could exhibit comparable effects .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Pyrimido[2,1-b][1,3]Thiazine Derivatives
- 6-Oxo-2H,3H,4H,6H-Pyrimido[2,1-b][1,3]Thiazine-3-Carboxylic Acid (CAS 1333960-79-4)
- Structure : Lacks the benzodioxolamide substituent but shares the pyrimidothiazine core with a 6-oxo group.
- Synthesis : Prepared via cyclization reactions, as evidenced by methods for related compounds (e.g., thiouracil derivatives reacting with anthranilic acid) .
- Key Data : Molecular weight 212.23 g/mol; IR and NMR data confirm the carboxylic acid and thiazine ring .
Thiadiazolo[3,2-a]Pyrimidine Derivatives
- (2Z)-2-(Substituted-Benzylidene)-3,5-Dioxo-Thiazolo[3,2-a]Pyrimidine-6-Carbonitriles (11a,b)
- 11a : Yield 68%, m.p. 243–246°C; IR peaks at 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN); MS m/z 386 .
- 11b : Yield 68%, m.p. 213–215°C; IR peaks at 3,423 cm⁻¹ (NH), 2,209 cm⁻¹ (CN); MS m/z 403 .
- Comparison : The target compound’s benzodioxolamide group may confer greater polarity and hydrogen-bonding capacity compared to the hydrophobic benzylidene substituents in 11a,b.
Substituent Effects
Benzodioxol vs. Other Aryl Groups
- N-(3-Methyl-4-Oxo-Thiadiazolo[2,3-c][1,2,4]Triazin-7-yl)Benzamide Structure: Contains a benzamide group instead of benzodioxolamide. Synthesis: Derived from benzoyl isothiocyanate and triazinone derivatives . Comparison: The benzodioxol group in the target compound may enhance metabolic stability compared to simple benzamide derivatives .
Thieno[2,3-d]Pyrimidine Carboxamides
- 3-Amino-5-Methyl-4-Oxo-N-Phenyl-Thieno[2,3-d]Pyrimidine-6-Carboxamides Structure: Substitutes the pyrimidothiazine core with a thienopyrimidine system. Synthesis: Formed via reactions of aminothiophene derivatives with aryl isocyanates .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities including:
- Anticancer Activity : Several studies suggest that derivatives of thiazines and pyrimidines demonstrate significant anticancer properties. For instance, compounds similar to N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the benzodioxole structure has been associated with antimicrobial activity. Studies have indicated that derivatives can inhibit bacterial growth effectively .
- Anti-inflammatory Effects : Some related compounds have demonstrated the ability to inhibit inflammatory pathways, including the downregulation of COX enzymes and nitric oxide production in cellular models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
In vitro assays tested the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against S. aureus, indicating promising antimicrobial properties.
Case Study 3: Anti-inflammatory Mechanism
Research conducted on RAW 264.7 macrophages revealed that treatment with the compound significantly decreased NO production in response to LPS stimulation. This effect was attributed to the inhibition of iNOS expression, highlighting its anti-inflammatory potential.
The precise mechanism by which N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in signaling pathways related to apoptosis and inflammation.
Q & A
Q. What synthetic methodologies are most effective for preparing the pyrimido[2,1-b][1,3]thiazine core structure?
The synthesis typically involves condensation reactions between substituted pyrimidine precursors and thiazine derivatives under reflux conditions. For example, a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, and aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid/acetic anhydride, catalyzed by sodium acetate, yields the target compound after 8–10 hours of reflux . Recrystallization from ethyl acetate/ethanol improves purity and crystallinity . Optimization of reaction time, solvent ratios, and catalyst loading is critical for maximizing yields (68–78% reported) .
Q. How can the structural conformation of this compound be reliably characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving conformational details. For instance, SC-XRD data reveal a puckered pyrimidine ring adopting a flattened boat conformation with a chiral C5 atom deviating by 0.224 Å from the mean plane . Complementary techniques include:
- NMR spectroscopy : To confirm substituent positions and dynamic behavior (e.g., diastereotopic protons).
- IR spectroscopy : For identifying carbonyl (C=O, ~1700 cm⁻¹) and benzodioxole (C-O-C, ~1250 cm⁻¹) functional groups .
- Mass spectrometry : To validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous pyrimido-thiazines?
Discrepancies often arise from variations in substituent effects, purity, or assay conditions. For example:
- Substituent positioning : Electron-withdrawing groups (e.g., -Cl) on the benzylidene moiety may enhance bioactivity compared to methoxy groups .
- Purity validation : Use HPLC or elemental analysis to rule out impurities affecting biological assays .
- Assay standardization : Compare results under consistent conditions (e.g., pH, temperature, cell lines) . Cross-referencing pharmacological studies of related compounds (e.g., 3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazines) can identify structure-activity trends .
Q. How does the compound's conformational flexibility impact its interaction with biological targets?
The flattened boat conformation of the pyrimidine ring and dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) influence steric and electronic complementarity with target sites . Molecular docking studies suggest that:
Q. What computational approaches predict the compound's pharmacokinetic properties?
Use QSAR models and molecular dynamics to assess:
- Lipophilicity (LogP) : Predicted via fragment-based methods (e.g., AlogPs) to estimate membrane permeability.
- Metabolic stability : Cytochrome P450 docking simulations identify potential oxidation sites (e.g., methyl or benzodioxole groups) .
- Protein binding : Ultrafiltration or SPR assays validate computational predictions of serum albumin binding, as seen in oxicam derivatives .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
SC-XRD reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that contribute to lattice stability and low solubility . Strategies include:
- Introducing polar substituents (e.g., -OH, -COOH) to disrupt hydrophobic packing.
- Co-crystallization with coformers (e.g., cyclodextrins) to enhance aqueous solubility .
- Salt formation at basic nitrogen sites (e.g., pyrimidine N1) .
Methodological Considerations
Q. What experimental controls are essential when assessing this compound's stability under physiological conditions?
- pH stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C, monitored via HPLC .
- Light sensitivity : Store solutions in amber vials and assess photodegradation using UV-Vis spectroscopy .
- Oxidative stress : Incubate with H₂O₂ or liver microsomes to identify vulnerable sites (e.g., sulfur in thiazine) .
Q. How can researchers validate the compound's enantiomeric purity during asymmetric synthesis?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- Circular dichroism (CD) : Compare experimental spectra with SC-XRD-derived theoretical curves .
- NMR chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomeric proton signals .
Data Analysis and Reporting
Q. How should conflicting crystallographic data (e.g., bond length variations) be interpreted?
Discrepancies in bond lengths (e.g., C–C = 0.003–0.004 Å) may arise from thermal motion or refinement parameters. Address by:
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity assays?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For non-monotonic responses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
